molecular formula C21H21NO3S2 B15100018 (5Z)-3-(2,4-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2,4-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15100018
M. Wt: 399.5 g/mol
InChI Key: DXLZZSFHHVPKOH-UNOMPAQXSA-N
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Description

The compound (5Z)-3-(2,4-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted at the 3-position with a 2,4-dimethylphenyl group and at the 5-position with a 4-ethoxy-3-methoxybenzylidene moiety. Rhodanine derivatives are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibiting properties. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which facilitates π-π stacking and intermolecular interactions .

Synthesis typically involves Knoevenagel condensation between a substituted aldehyde (e.g., 4-ethoxy-3-methoxybenzaldehyde) and a 2-thioxothiazolidin-4-one precursor (e.g., 3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one) in the presence of a base like K₂CO₃. The reaction proceeds via nucleophilic attack of the aldehyde on the activated methylene group of the thiazolidinone, followed by dehydration to form the benzylidene linkage .

Properties

Molecular Formula

C21H21NO3S2

Molecular Weight

399.5 g/mol

IUPAC Name

(5Z)-3-(2,4-dimethylphenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21NO3S2/c1-5-25-17-9-7-15(11-18(17)24-4)12-19-20(23)22(21(26)27-19)16-8-6-13(2)10-14(16)3/h6-12H,5H2,1-4H3/b19-12-

InChI Key

DXLZZSFHHVPKOH-UNOMPAQXSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=C(C=C(C=C3)C)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=C(C=C(C=C3)C)C)OC

Origin of Product

United States

Biological Activity

(5Z)-3-(2,4-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are recognized for their broad spectrum of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Antioxidant

The modifications at various positions of the thiazolidin ring significantly influence their biological efficacy. The compound features unique substituents that may enhance its pharmacological profile.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms often involve:

  • Induction of apoptosis
  • Inhibition of cell proliferation
  • Targeting specific signaling pathways

Case Study: A recent evaluation showed that thiazolidinone derivatives exhibited IC50 values ranging from 8.5 µM to 15.1 µM against K562 and HeLa cancer cells, indicating strong cytotoxic effects compared to standard chemotherapeutics like cisplatin .

2. Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. The presence of specific substituents enhances their activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli26
Compound BS. aureus28
This compoundE. coli24
This compoundS. aureus27

This table illustrates the compound's effectiveness compared to known antibiotics .

3. Anti-inflammatory and Antioxidant Activities

Thiazolidinones have shown promise in reducing inflammation and oxidative stress. The antioxidant activity is often linked to the ability to scavenge free radicals and enhance cellular defense mechanisms.

Mechanism: The antioxidant properties are attributed to the electron-donating ability of the thiazolidinone scaffold, which stabilizes free radicals .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural features:

  • Positioning of Substituents: Modifications at positions 2, 3, and 5 can lead to enhanced activity.
  • Nature of Substituents: Electron-withdrawing groups tend to improve anticancer properties while hydrophobic groups may enhance antimicrobial activity.

Research Findings: A study indicated that compounds with halogen substitutions at the phenyl ring exhibited increased anticancer activity due to improved interaction with target enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related thiazolidinone derivatives, focusing on substituent effects, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name (Z-configuration) Substituents on Thiazolidinone Ring (Position 3) Benzylidene Substituents (Position 5) Key Properties/Activities Reference
Target Compound 2,4-Dimethylphenyl 4-Ethoxy-3-methoxybenzylidene High lipophilicity due to ethoxy and methoxy groups; planar geometry for π-π interactions. N/A
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Methylbenzylidene Crystallographic data confirms planar structure; synthesized via K₂CO₃-mediated condensation. No reported bioactivity.
(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one 3-Hydroxyphenyl 1-Methylindole-3-ylmethylene Demonstrated antibacterial/antifungal activity; indole substitution enhances π-π stacking with microbial targets.
(5Z)-3-(3-Chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3-Chloro-4-methylphenyl 2,5-Dimethoxybenzylidene Electron-withdrawing chloro group increases electrophilicity; methoxy groups improve solubility.
(Z)-3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione 2-Aminoethyl 4-Ethoxybenzylidene Aminoethyl side chain enhances water solubility; potential for hydrogen bonding in drug-receptor interactions.
(5Z)-5-(3-Nitrobenzylidene)-3-(2-hydroxyethyl)-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxyethyl 3-Nitrobenzylidene Nitro group confers electron-withdrawing effects; inhibits photosynthesis in plants.
(Z)-5-(Pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one None (unsubstituted) Pyrazin-2-ylmethylidene Heteroaromatic pyrazine enhances electronic delocalization; structural simplicity aids in crystallography.

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